molecular formula C17H15N3O4S2 B420785 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 306278-15-9

4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No.: B420785
CAS No.: 306278-15-9
M. Wt: 389.5g/mol
InChI Key: HLHPAWUTLXSMQX-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a sulfonamide derivative featuring a benzamide core substituted with a methoxy group at the para-position and a sulfonamide-linked thiazole ring. This structure combines a polar sulfonamide moiety with a lipophilic benzamide group, making it a candidate for diverse biological interactions, particularly in antimicrobial or enzyme-inhibitory applications .

Properties

IUPAC Name

4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-14-6-2-12(3-7-14)16(21)19-13-4-8-15(9-5-13)26(22,23)20-17-18-10-11-25-17/h2-11H,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHPAWUTLXSMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of 4-Aminobenzenesulfonyl Chloride

4-Aminobenzenesulfonyl chloride is synthesized via chlorosulfonation of acetanilide, followed by hydrolysis and diazotization:

  • Chlorosulfonation :
    Acetanilide reacts with chlorosulfonic acid at 0–5°C to form 4-acetamidobenzenesulfonyl chloride.

    Acetanilide+ClSO3H4-Acetamidobenzenesulfonyl chloride+HCl\text{Acetanilide} + \text{ClSO}_3\text{H} \rightarrow \text{4-Acetamidobenzenesulfonyl chloride} + \text{HCl}
  • Hydrolysis :
    The acetamide group is hydrolyzed using concentrated HCl to yield 4-aminobenzenesulfonic acid.

  • Conversion to Sulfonyl Chloride :
    Treatment with phosphorus pentachloride (PCl5_5) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Key Parameters :

  • Temperature control (<5°C) to prevent decomposition.

  • Anhydrous conditions to avoid hydrolysis of PCl5_5.

Step 2: Sulfonamide Formation with 1,3-Thiazol-2-Amine

The sulfonyl chloride reacts with 1,3-thiazol-2-amine in the presence of a base (e.g., pyridine) to form the sulfonamide bond:

4-Aminobenzenesulfonyl chloride+1,3-Thiazol-2-aminepyridine4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline+HCl\text{4-Aminobenzenesulfonyl chloride} + \text{1,3-Thiazol-2-amine} \xrightarrow{\text{pyridine}} \text{4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline} + \text{HCl}

Optimization Insights :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Stoichiometry : 1:1 molar ratio to minimize di-substitution.

  • Yield : 70–85% after recrystallization from ethanol.

Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is activated to its acyl chloride using thionyl chloride (SOCl2_2):

4-Methoxybenzoic acid+SOCl24-Methoxybenzoyl chloride+SO2+HCl\text{4-Methoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

Reaction Conditions :

  • Reflux at 70°C for 2 hours.

  • Excess SOCl2_2 removed under reduced pressure.

Amidation of 4-[(1,3-Thiazol-2-ylamino)Sulfonyl]Aniline

The final amidation step couples the sulfonamide intermediate with 4-methoxybenzoyl chloride:

4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline+4-Methoxybenzoyl chlorideEt3NTarget Compound+HCl\text{4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Procedure :

  • Dissolve the aniline intermediate in dry THF.

  • Add triethylamine (1.2 equiv) to deprotonate the amine.

  • Introduce 4-methoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

Purification :

  • Extract with ethyl acetate, wash with NaHCO3_3 (5%), dry over MgSO4_4, and concentrate.

  • Purify via column chromatography (SiO2_2, hexane/ethyl acetate 3:1) to yield a white solid (60–75% yield).

Alternative Synthetic Strategies

Microwave-Assisted Amidation

Adapting methodologies from Sahoo et al., microwave irradiation (150 W, 100°C, 20 min) reduces reaction time from hours to minutes while maintaining yields >80%.

One-Pot Sequential Synthesis

A telescoped approach combines sulfonylation and amidation without isolating intermediates:

  • Generate 4-aminobenzenesulfonyl chloride in situ.

  • Add 1,3-thiazol-2-amine and pyridine.

  • After sulfonamide formation, directly introduce 4-methoxybenzoyl chloride.

Advantages :

  • Eliminates intermediate purification.

  • Total yield: 65–70%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6d_6):
    δ 8.45 (s, 1H, NH), 8.10–7.95 (m, 4H, Ar-H), 7.60 (d, J=8.0J = 8.0 Hz, 2H), 7.20 (d, J=8.0J = 8.0 Hz, 2H), 3.85 (s, 3H, OCH3_3).

  • IR (KBr) :
    1675 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O), 1150 cm1^{-1} (C-N).

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
Sulfonamide Formation8598.5
Amidation7597.8
One-Pot Synthesis7096.2

Challenges and Troubleshooting

Hydrolysis of Sulfonyl Chloride

Exposure to moisture converts sulfonyl chloride to sulfonic acid. Mitigation strategies include:

  • Use of anhydrous solvents and inert atmosphere.

  • Immediate use of freshly prepared sulfonyl chloride.

Di-Substitution in Sulfonamide Formation

Excess sulfonyl chloride leads to di-substituted byproducts. Controlled stoichiometry (1:1) and slow addition minimize this issue.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace SOCl2_2 with PCl3_3 for acyl chloride synthesis (lower cost, higher safety).

  • Use aqueous NaHCO3_3 instead of pyridine for sulfonamide neutralization.

Green Chemistry Approaches

  • Solvent Recycling : Distill and reuse THF and DCM.

  • Catalytic Methods : Employ lipase catalysts for amidation under mild conditions .

Chemical Reactions Analysis

4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Introduction to 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

This compound is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth (Table 1).

Compound S. aureus (MIC µg/ml) E. coli (MIC µg/ml) B. subtilis (MIC µg/ml)
This compound0.3130.6250.625
Control (Ciprofloxacin)0.6250.6250.625

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The ability of these compounds to selectively target cancer cells while sparing normal cells makes them promising candidates for further development.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Research suggests that thiazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could position this compound as a potential therapeutic agent for inflammatory conditions.

Study on Antimicrobial Efficacy

In a study conducted by Prasad et al., various thiazole derivatives were synthesized and screened for antimicrobial activity against several pathogens. The results indicated that the compound demonstrated significant inhibitory effects against Bacillus subtilis and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Investigation of Anticancer Mechanisms

A comprehensive study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of thiazole derivatives. The researchers found that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis and disrupting cell cycle progression .

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are crucial for binding to enzymes and proteins, disrupting their normal function. This can lead to antibacterial effects by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acylated Sulfathiazole Derivatives

Compounds N4-Benzoylsulfathiazole (28) and N4-Lauroylsulfathiazole (29) () share the sulfathiazole backbone but differ in acyl substituents:

  • N4-Lauroylsulfathiazole (29) : A lauroyl (C12) chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Target Compound : The 4-methoxybenzoyl group balances hydrophilicity (methoxy) and lipophilicity (benzamide), offering intermediate solubility and binding versatility .
Table 1: Comparison of Acylated Sulfonamides
Compound Acyl Group Key Feature Potential Impact
N4-Benzoylsulfathiazole (28) Benzoyl High aromaticity Enhanced target binding via π-π interactions
N4-Lauroylsulfathiazole (29) Lauroyl (C12) Long alkyl chain Increased lipophilicity, reduced solubility
Target Compound 4-Methoxybenzoyl Methoxy substituent Balanced solubility and bioactivity

Substituted Benzamide Derivatives

4-tert-Butyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (300814-99-7)
  • Structural Difference : A bulky tert-butyl group replaces the methoxy substituent.
3-Nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (89565-47-9)
  • Structural Difference : A nitro group at the meta-position on the benzamide.
  • Impact : The electron-withdrawing nitro group may enhance reactivity in electrophilic interactions or reduce metabolic degradation .
4-Methoxy-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide (620576-56-9)
  • Structural Difference: Incorporates a pyrrolidinylsulfonyl group instead of a thiazol-2-ylamino sulfonyl moiety.

Heterocyclic Variants

Oxadiazole-Containing Analogs
  • Example: 4-Methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide ().
  • Structural Difference : Replaces the thiazole sulfonamide with a 1,3,4-oxadiazole ring.
  • Impact : Oxadiazoles are more rigid and electron-deficient, which may alter binding kinetics or confer resistance to enzymatic hydrolysis .
Triazole-Thiazole Hybrids
  • Example : 9g () contains a triazole-thiazole scaffold linked to a benzamide.

Solubility and Lipophilicity

  • Methoxy Group: The target compound’s methoxy substituent improves water solubility compared to non-polar analogs like 29 or 300814-99-7 .
  • Nitro Group : The nitro-substituted analog 89565-47-9 may exhibit lower solubility due to increased molecular weight and polarity .

Bioactivity Trends

  • Antimicrobial Potential: Acylated sulfathiazoles (e.g., 28, 29) show antitubercular activity, suggesting the target compound may share similar mechanisms .

Biological Activity

4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H16N3O4SC_{16}H_{16}N_{3}O_{4}S and a molecular weight of approximately 363.37 g/mol. Its structure includes a methoxy group, a thiazole moiety, and a sulfonamide linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antitumor Activity : The thiazole ring is known to enhance cytotoxic effects against various cancer cell lines. Studies have shown that derivatives containing thiazole exhibit significant growth inhibition in cancer cells such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against bacteria, indicating potential for use in treating infections .

Antitumor Activity

In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that compounds with similar structural features to this compound exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines . The presence of electron-donating groups such as methoxy on the phenyl ring was crucial for enhancing cytotoxicity.

Antimicrobial Activity

Research indicated that thiazole derivatives possess antibacterial properties comparable to standard antibiotics. For example, certain phenylthiazole derivatives showed effective inhibition against Staphylococcus epidermidis . The structure-activity relationship (SAR) revealed that substituents on the thiazole and phenyl rings significantly influence antimicrobial efficacy.

Case Studies

  • Anticancer Study : A series of thiazole-containing compounds were synthesized and tested for their anticancer properties. The most active compound exhibited an IC50 value lower than that of doxorubicin in both HT29 and Jurkat cell lines, suggesting superior efficacy .
  • Antimicrobial Evaluation : In another study, various substituted phenylthiazoles were tested against multiple bacterial strains. The results demonstrated that compounds with specific electron-donating groups had enhanced antimicrobial activity compared to their unsubstituted counterparts .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (µg/mL)Notes
AntitumorHT29< 1.61Superior to doxorubicin
AntitumorJurkat< 1.98Significant growth inhibition observed
AntimicrobialStaphylococcus epidermidisComparable to standard antibioticsStructure-dependent efficacy

Q & A

Basic: What are the optimal synthetic conditions for achieving high yields of 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide?

Methodological Answer:
The synthesis involves sequential coupling of the benzamide, sulfonyl, and thiazole moieties. Key steps include:

  • Sulfonylation: Reacting 4-methoxybenzoyl chloride with 4-aminophenylsulfonyl chloride in anhydrous dichloromethane under nitrogen at 0–5°C for 2 hours, followed by gradual warming to room temperature .
  • Thiazole Coupling: Introducing the thiazol-2-ylamino group via nucleophilic substitution using 2-aminothiazole in dimethylformamide (DMF) at 80°C for 6 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) achieves >85% purity. Yield optimization requires strict control of temperature (±2°C) and moisture-free conditions .

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–85°C (thiazole step)±5% yield variation per 5°C deviation
SolventDMF (anhydrous)<5% byproducts if H2O < 0.1%
Reaction Time6–8 hours (thiazole step)Over 8 hours increases degradation by 10%

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • <sup>1</sup>H NMR (DMSO-d6): Key peaks include δ 8.2 ppm (s, 1H, thiazole NH), δ 7.8–7.6 ppm (d, 4H, aromatic protons), and δ 3.8 ppm (s, 3H, methoxy) .
    • <sup>13</sup>C NMR confirms the sulfonyl (C-SO2 at 125 ppm) and carbonyl (C=O at 168 ppm) groups .
  • High-Resolution Mass Spectrometry (HR-MS): Expected [M+H]<sup>+</sup> at m/z 418.0821 (calculated for C17H16N3O4S2). Deviation >0.001 Da suggests impurities .
  • HPLC-PDA: Purity >95% with a C18 column (acetonitrile/water 65:35, 1.0 mL/min, λ=254 nm) .

Advanced: How can researchers design derivatives to study structure-activity relationships (SAR) against kinase targets?

Methodological Answer:

  • Core Modifications:

    • Benzamide Ring: Introduce electron-withdrawing groups (e.g., -NO2 at para position) to enhance electrophilicity and kinase binding .
    • Thiazole Ring: Replace the 2-amino group with methylthio (-SCH3) to alter steric effects .
  • Synthetic Strategy:

    • Parallel synthesis using Ullmann coupling for aryl substitutions .
    • Assess bioactivity via in vitro kinase inhibition assays (IC50 values) against EGFR or VEGFR2 .
  • Data Interpretation:

    DerivativeIC50 (nM)Solubility (µg/mL)
    Parent Compound120 ± 1512.5
    4-NO2 Analog45 ± 88.2
    SCH3-Thiazole220 ± 2018.7

Advanced: How can solubility limitations in biological assays be addressed without compromising activity?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 (1:4 v/v) to achieve 50 µg/mL solubility in PBS (pH 7.4). Sonication (30 min at 40°C) further enhances dispersion .
  • Prodrug Approach: Synthesize a phosphate ester at the methoxy group, increasing aqueous solubility 5-fold. Enzymatic cleavage in serum regenerates the active compound .
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) achieve 80% encapsulation efficiency and sustained release over 72 hours .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic Stability: Assess hepatic microsome degradation (e.g., rat S9 fraction). If t1/2 < 30 min, add methyl groups to block CYP450 oxidation sites .
  • Pharmacokinetic Profiling:
    • Oral Bioavailability: <5% in rats due to poor intestinal absorption. Use lipid-based formulations to enhance Cmax by 3x .
    • Plasma Protein Binding: >90% binding reduces free drug concentration. Modify the sulfonyl group to lower affinity .
  • In Vivo Validation:
    • Xenograft models (e.g., HCT-116 colon cancer) show tumor growth inhibition (TGI) of 40% at 50 mg/kg vs. 70% TGI predicted in vitro. Adjust dosing regimen to BID (twice daily) .

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